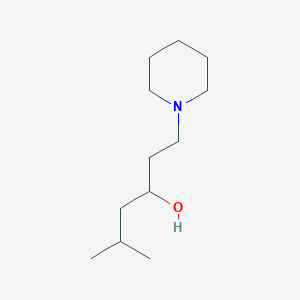
5-methyl-1-(1-piperidinyl)-3-hexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-1-(1-piperidinyl)-3-hexanol, also known as MPHP, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of psychoactive substances that have stimulant effects on the central nervous system. MPHP is a relatively new compound that has gained popularity among researchers due to its unique chemical structure and potential applications in scientific research.
作用机制
The mechanism of action of 5-methyl-1-(1-piperidinyl)-3-hexanol involves its interaction with the dopamine and norepinephrine transporters. It acts as a reuptake inhibitor, which means that it blocks the reuptake of dopamine and norepinephrine into the presynaptic neuron, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in increased stimulation of the postsynaptic neuron, leading to the stimulant effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other cathinones. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to increased alertness, energy, and euphoria. However, it can also cause adverse effects such as anxiety, paranoia, and cardiovascular effects such as tachycardia and hypertension.
实验室实验的优点和局限性
One advantage of using 5-methyl-1-(1-piperidinyl)-3-hexanol in lab experiments is its unique chemical structure, which allows for the study of the mechanisms of action of dopamine and norepinephrine transporters. However, one limitation is that it is a relatively new compound and its long-term effects are not well understood. Additionally, its potential for abuse and addiction may limit its use in certain types of research.
未来方向
There are several future directions for research on 5-methyl-1-(1-piperidinyl)-3-hexanol. One area of interest is its potential use in the treatment of neurological and psychiatric disorders such as depression and addiction. Another area of interest is the development of new compounds based on the structure of this compound that may have improved therapeutic potential and fewer adverse effects. Finally, further research is needed to fully understand the long-term effects of this compound and its potential for abuse and addiction.
合成方法
The synthesis of 5-methyl-1-(1-piperidinyl)-3-hexanol involves the reaction of 4-methylpropiophenone with piperidine in the presence of reducing agents such as lithium aluminum hydride or sodium borohydride. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
科学研究应用
5-methyl-1-(1-piperidinyl)-3-hexanol has been studied extensively for its potential applications in scientific research. It has been shown to have affinity for the dopamine and norepinephrine transporters, which are important targets for the treatment of various neurological and psychiatric disorders such as depression, ADHD, and addiction. This compound has also been studied for its potential use as a tool in neuroscience research to study the mechanisms of action of these transporters.
属性
IUPAC Name |
5-methyl-1-piperidin-1-ylhexan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-11(2)10-12(14)6-9-13-7-4-3-5-8-13/h11-12,14H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRNPOHBBAZHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CCN1CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

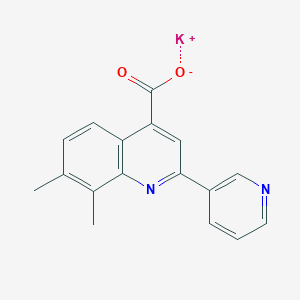
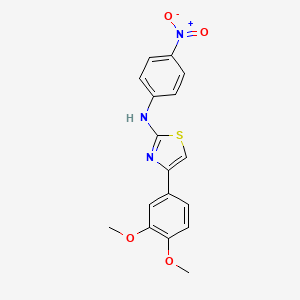
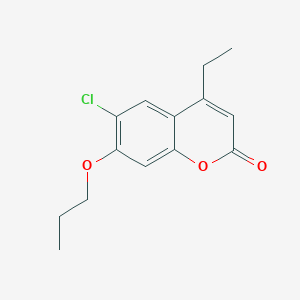
![7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5159055.png)
![N-benzyl-1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B5159060.png)
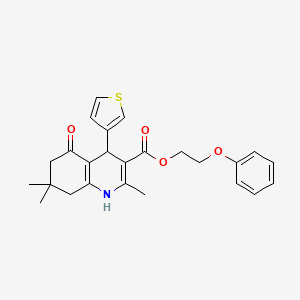
![N-benzyl-1-[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B5159080.png)
![6-(2,4-dichlorophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5159096.png)
![4-(benzyloxy)-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5159106.png)
amine oxalate](/img/structure/B5159109.png)
![2-(5-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5159120.png)

![1-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methylmethanamine](/img/structure/B5159128.png)
